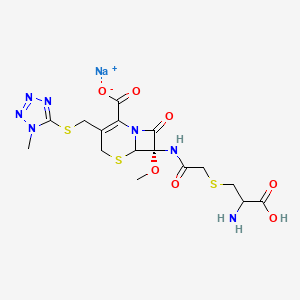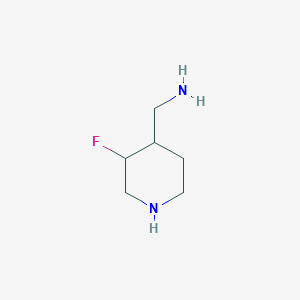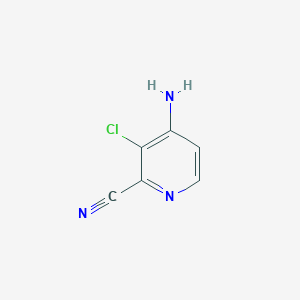
4-Amino-3-chloropicolinonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Amino-3-chloropicolinonitrile: is an organic compound with the molecular formula C6H4ClN3 . It is a derivative of picolinonitrile, characterized by the presence of an amino group at the 4-position and a chlorine atom at the 3-position of the pyridine ring. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-3-chloropicolinonitrile typically involves the chlorination of picolinonitrile followed by amination. One common method includes the following steps:
Chlorination: Picolinonitrile is treated with a chlorinating agent such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) to introduce the chlorine atom at the 3-position.
Amination: The chlorinated intermediate is then reacted with ammonia or an amine source under suitable conditions to introduce the amino group at the 4-position.
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable processes. One such method involves the use of catalytic hydrogenation and halogen exchange reactions to achieve high yields and purity. The process typically includes:
Catalytic Hydrogenation: Using a catalyst such as palladium on carbon (Pd/C) to selectively reduce the intermediate compounds.
Halogen Exchange: Employing halogen exchange reactions to introduce the chlorine atom at the desired position.
Análisis De Reacciones Químicas
Types of Reactions
4-Amino-3-chloropicolinonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The amino group can undergo oxidation to form nitro derivatives or reduction to form corresponding amines.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium methoxide (NaOMe) or potassium thiolate (KSR) under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Coupling Reactions: Palladium catalysts (Pd(PPh3)4) and boronic acids under mild conditions.
Major Products
Substitution: Formation of various substituted picolinonitriles.
Oxidation: Formation of nitro-picolinonitriles.
Reduction: Formation of aminopicolinonitriles.
Coupling: Formation of biaryl derivatives.
Aplicaciones Científicas De Investigación
4-Amino-3-chloropicolinonitrile has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a ligand in biochemical assays and as a precursor for bioactive molecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of agrochemicals, dyes, and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 4-Amino-3-chloropicolinonitrile involves its interaction with specific molecular targets and pathways. The amino and chloro groups enable it to form hydrogen bonds and interact with various enzymes and receptors. These interactions can modulate biological activities, such as enzyme inhibition or receptor activation, leading to its observed effects.
Comparación Con Compuestos Similares
Similar Compounds
4-Amino-3-chloropyridine: Similar structure but lacks the nitrile group.
3-Amino-4-chloropicolinonitrile: Positional isomer with different reactivity.
4-Amino-3-bromopicolinonitrile: Bromine instead of chlorine, affecting reactivity and properties.
Uniqueness
4-Amino-3-chloropicolinonitrile is unique due to the specific positioning of the amino and chloro groups, which confer distinct reactivity and biological properties
Propiedades
Fórmula molecular |
C6H4ClN3 |
|---|---|
Peso molecular |
153.57 g/mol |
Nombre IUPAC |
4-amino-3-chloropyridine-2-carbonitrile |
InChI |
InChI=1S/C6H4ClN3/c7-6-4(9)1-2-10-5(6)3-8/h1-2H,(H2,9,10) |
Clave InChI |
IKCPZEUOQIICNO-UHFFFAOYSA-N |
SMILES canónico |
C1=CN=C(C(=C1N)Cl)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-O-tert-butyl 1-O-ethyl 2-[(4-fluorophenyl)methylidene]butanedioate](/img/structure/B14799140.png)


![2-[5-(1-methyl-1H-indol-3-yl)-1,3,4-oxadiazol-2-yl]ethan-1-amine](/img/structure/B14799156.png)



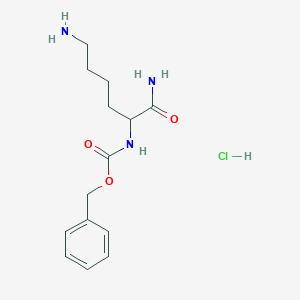


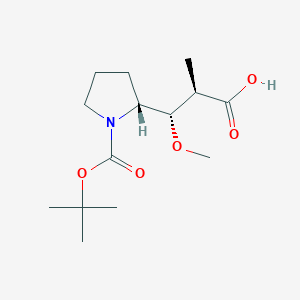
![Ethyl 4-oxo-4-[(4-phenoxyphenyl)amino]butanoate](/img/structure/B14799211.png)
